molecular formula C14H11NO3S B071544 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one CAS No. 183582-31-2

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one

Cat. No. B071544
CAS RN: 183582-31-2
M. Wt: 273.31 g/mol
InChI Key: DIHVCPXPMHSLOX-UHFFFAOYSA-N
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Description

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. It is a pyranone derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. The compound has also been found to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one in lab experiments is its potential applications in various fields. The compound has been found to exhibit antimicrobial and anticancer properties, making it a promising candidate for further research. However, one of the limitations of using the compound in lab experiments is its low yield, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one. One of the directions is to study the mechanism of action of the compound in more detail. Another direction is to investigate the potential applications of the compound in drug development. The compound may also be studied for its potential applications in agriculture, as it has been found to exhibit antimicrobial properties against various plant pathogens.

Synthesis Methods

The synthesis of 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one has been achieved using various methods. One of the methods involves the reaction of 5-(benzyloxy)-2-hydroxymethyl-pyranone with thiocyanate in the presence of a base. Another method involves the reaction of 5-(benzyloxy)-2-chloromethyl-pyranone with potassium thiocyanate in the presence of a base. The yield of the compound varies depending on the method used.

Scientific Research Applications

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one has been studied for its potential applications in various fields. It has been found to exhibit antimicrobial activity against various bacteria and fungi. It has also been studied for its anticancer properties. The compound has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

(4-oxo-5-phenylmethoxypyran-2-yl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c15-10-19-9-12-6-13(16)14(8-17-12)18-7-11-4-2-1-3-5-11/h1-6,8H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHVCPXPMHSLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171446
Record name 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one

CAS RN

183582-31-2
Record name 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183582312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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